molecular formula C10H19NO4 B8255110 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid

Cat. No.: B8255110
M. Wt: 217.26 g/mol
InChI Key: KTBUSUJXAJYYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is a synthetic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is characterized by the presence of an amino group, a tert-butyl ester, and a keto group within its structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid typically involves the reaction of hexanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst to form the tert-butyl ester. This intermediate is then subjected to aminolysis using ammonia or an amine to introduce the amino group . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted amino acids .

Scientific Research Applications

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can modulate enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-oxohexanoic acid: Lacks the tert-butyl ester group, making it less hydrophobic.

    6-Amino-6-oxohexanoic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.

    3-Amino-6-[(2-methylpropan-2-yl)oxy]-hexanoic acid: Lacks the keto group, affecting its redox properties.

Uniqueness

3-Amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid is unique due to the presence of both the amino and keto groups, as well as the tert-butyl ester. This combination of functional groups provides a balance of hydrophilicity and hydrophobicity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBUSUJXAJYYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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